B7714156 Dimethyl 2,3-dichlorofumarate CAS No. 51978-10-0

Dimethyl 2,3-dichlorofumarate

Cat. No.: B7714156
CAS No.: 51978-10-0
InChI Key: YGDFORZEKOJPAN-ONEGZZNKNA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,3-dichlorofumarate is an organic compound with the molecular formula C6H6Cl2O4 It is a derivative of fumaric acid, where the hydrogen atoms on the double-bonded carbon atoms are replaced by chlorine atoms, and the carboxyl groups are esterified with methanol

Preparation Methods

Dimethyl 2,3-dichlorofumarate can be synthesized through several methods. One common synthetic route involves the chlorination of dimethyl fumarate. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure the selective chlorination at the 2 and 3 positions of the fumarate molecule .

In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can significantly influence the efficiency of the production process.

Chemical Reactions Analysis

Dimethyl 2,3-dichlorofumarate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reaction with amines can lead to the formation of amide derivatives.

    Reduction Reactions: The compound can be reduced to form dimethyl 2,3-dihydroxyfumarate under appropriate conditions.

    Cycloaddition Reactions: As a dienophile, this compound can participate in Diels-Alder reactions to form cyclohexene derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2,3-dichlorofumarate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and cycloaddition reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which dimethyl 2,3-dichlorofumarate exerts its effects is primarily through its reactivity with nucleophiles. The chlorine atoms on the molecule make it highly electrophilic, allowing it to react readily with nucleophilic species. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.

Comparison with Similar Compounds

Dimethyl 2,3-dichlorofumarate can be compared with other halogenated fumarates, such as dimethyl 2,3-dibromofumarate and dimethyl 2,3-diiodofumarate. While all these compounds share similar structural features, the presence of different halogen atoms can significantly influence their reactivity and applications. For instance, the brominated and iodinated analogs may exhibit different reactivity patterns in substitution and addition reactions due to the varying electronegativities and sizes of the halogen atoms .

Similar compounds include:

  • Dimethyl 2,3-dibromofumarate
  • Dimethyl 2,3-diiodofumarate
  • Dimethyl fumarate

Each of these compounds has unique properties that make them suitable for specific applications in research and industry.

Properties

CAS No.

51978-10-0

InChI Key

YGDFORZEKOJPAN-ONEGZZNKNA-N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.